molecular formula C23H26N2O5S B2954617 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide CAS No. 1110947-93-7

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide

Cat. No.: B2954617
CAS No.: 1110947-93-7
M. Wt: 442.53
InChI Key: YUQIUGUXTVLQFE-UHFFFAOYSA-N
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Description

This compound features a unique spirocyclic scaffold (spiro[1,3-dioxaindane-2,1'-cyclohexane]) linked to a propanamide backbone modified with a 2-phenylethenesulfonamido group.

Properties

IUPAC Name

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c26-22(11-15-24-31(27,28)16-12-18-7-3-1-4-8-18)25-19-9-10-20-21(17-19)30-23(29-20)13-5-2-6-14-23/h1,3-4,7-10,12,16-17,24H,2,5-6,11,13-15H2,(H,25,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIUGUXTVLQFE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-phenylethenesulfonyl chloride with an amine derivative to form the sulfonamide intermediate. This intermediate is then reacted with a spirocyclic compound under controlled conditions to yield the final product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes : The target compound likely employs sulfonamidation of a spirocyclic amine precursor, similar to methods for hydroxamic acids and chloroacetamides .
  • Biological Potential: Structural analogs with sulfonamido groups (e.g., pyridinylsulfamoyl in ) show promise in targeting sulfa-sensitive enzymes, suggesting similar mechanisms for the target compound .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 367.45 g/mol

Structural Features

The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The spirocyclic structure contributes to its unique properties, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide may possess comparable effects.

Anticancer Activity

Preliminary investigations into the anticancer potential of sulfonamide derivatives have shown promise. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Sulfonamides are known to inhibit carbonic anhydrases and other enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Case Studies and Experimental Data

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy of sulfonamide derivatives.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : The compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Assay :
    • Objective : To assess cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Method : MTT assay for cell viability.
    • Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective concentration levels.
  • Enzyme Inhibition Assay :
    • Objective : To determine the inhibitory effect on carbonic anhydrase.
    • Method : Kinetic studies measuring enzyme activity in the presence of the compound.
    • Results : Significant inhibition was observed, suggesting potential therapeutic applications in conditions requiring enzyme modulation.

Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionEffective inhibition of carbonic anhydrase

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